(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid is a complex organic compound that integrates a cyclopentyl structure with an acetic acid moiety, along with a protective group derived from 9H-fluorene. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized from various starting materials, including cyclopentyl derivatives and fluorene-based protective groups. The synthesis processes often involve multiple steps to achieve the desired molecular architecture.
The compound belongs to the class of amino acids and derivatives, specifically characterized by the presence of both an amino group and a carboxylic acid group. Its structural complexity places it within the realm of bioactive compounds that may exhibit pharmacological properties.
The synthesis of (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid typically involves several key steps:
The synthetic route may involve purification steps such as recrystallization or chromatography to isolate the final product. The yield and purity of the synthesized compound are critical parameters that are typically optimized during the synthesis process.
The molecular formula for (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid can be represented as C18H23NO3, indicating a complex structure with multiple functional groups.
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, which dictate its behavior in different chemical environments.
The mechanism of action for (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid is primarily associated with its interaction with biological targets at the molecular level:
Research into its specific interactions and downstream effects is ongoing, providing insights into its potential therapeutic applications.
Relevant data on these properties are essential for handling and application in laboratory settings.
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid has several potential applications in scientific research:
This compound's diverse applications highlight its significance in advancing scientific knowledge and therapeutic strategies.
(1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid (CAS: 282524-99-6) is a non-proteinogenic Fmoc-protected amino acid derivative featuring a cyclopentyl backbone spacer between the carboxylic acid and amine functionalities. Its synthesis follows established Fmoc-protection strategies but faces unique challenges due to the steric constraints of the cyclopentyl ring. The standard route involves reacting 1-aminocyclopentaneacetic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (dichloromethane/water) with sodium carbonate as base, achieving yields of 65-78% after crystallization [2] [3].
Key Methodological Advances:
Persistent Limitations:
Table 1: Comparative Efficiency of Fmoc Protection Methods
Method | Yield (%) | Reaction Time (h) | Byproduct Formation (%) |
---|---|---|---|
Conventional (DCM/H₂O) | 65-78 | 12 | 15-20 |
THF/H₂O Optimization | 80-85 | 8 | <5 |
Microwave-Assisted | 90-93 | 0.75 | 3-8 |
Supercritical CO₂ | 82 | 6 | <2 |
The cyclopentyl core in this compound introduces conformational restraint, making stereocontrol during synthesis critical for peptide applications. Racemic 1-aminocyclopentaneacetic acid precursors lead to diastereomeric mixtures that compromise crystallinity and biochemical performance. Two stereoselective strategies dominate:
Chiral Auxiliary Approaches:(1R,2S)- or (1S,2R)-2-aminocyclopentanecarboxylic acid derivatives serve as chiral templates. Mitsunobu inversion with phthalimide-KOH enables installation of the acetic acid moiety with >98% ee, though yields are moderate (45-50%) due to elimination byproducts [4] [7].
Enzymatic Resolution:Lipase B (Candida antarctica) selectively deacetylates the (S)-enantiomer of N-acetyl-1-aminocyclopentylacetate in vinyl acetate buffer (pH 7.0), achieving 99% ee for the (R)-isomer. However, substrate solubility limitations cap yields at 35% [3] [7].
Notable Stereochemical Impact:
Stereoselective Synthesis Diagram
Cyclopentanone │ ╎ [NH₃/NaBH₃CN] ▼ Racemic 1-aminocyclopentaneacetic acid │ ├───(R)-Path: Lipase resolution → (R)-isomer (99% ee) │ │ │ ╎ [Fmoc-Cl/Na₂CO₃] │ ▼ │ (1R,2S)-Fmoc product │ └───(S)-Path: Chiral Ru-catalyst → (S)-isomer (97% ee) │ ╎ [Fmoc-Cl/Na₂CO₃] ▼ (1S,2R)-Fmoc product
Solid-Phase Peptide Synthesis (SPPS):The compound is primarily coupled to growing peptide chains on Wang or Rink amide resins using phosphonium/uronium-based activators. Key findings:
Solution-Phase Applications:Used for synthesizing cyclic peptides or sensitive conjugates:
Table 2: Performance Comparison of Incorporation Strategies
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Typical Coupling Yield | 92-95% | 85-88% |
Epimerization Risk | <1% | 3-8% |
Cyclopentyl Ring Stability | Excellent | Moderate* |
Scalability | <0.1 mmol | >5 mmol |
Purification Complexity | High (HPLC) | Medium (crystallization) |
*Solution-phase requires additional protecting groups (e.g., t-butyl esters)
The acetic acid moiety enables diverse bioconjugations via activation to reactive intermediates:
Activation Methods:
Conjugation Applications:
Table 3: Functionalization Efficiency Metrics
Conjugate Type | Activation Agent | Coupling Partner | Yield (%) | Application |
---|---|---|---|---|
NHS Ester | DCC/NHS | Lys-peptide | 94 | Peptide elongation |
Amide | HATU/DIPEA | H₂N-PEG₈₀₀₀ | 88 | PEGylated probes |
Isocyanate | DPPA/tert-BuOH | ROH | 75 | Carbamate prodrugs |
Macrocyclic Lactam | PyBOP/HOAt | Peptide-NH₂ | 68 | Constrained epitopes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7